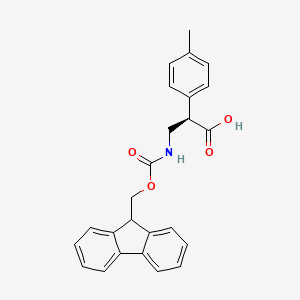

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid

Description

Properties

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)22(24(27)28)14-26-25(29)30-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAAZTTVXJKSDW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid typically involves the protection of the amino group using the Fmoc group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry

One of the primary applications of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. This compound serves as a building block for synthesizing various peptides, including those with therapeutic potential.

Table 1: Comparison of Fmoc and Boc Protection Strategies

| Feature | Fmoc Protection | Boc Protection |

|---|---|---|

| Stability | Stable under basic conditions | Sensitive to bases |

| Deprotection Method | Acidic conditions | Basic conditions |

| Application | Widely used in SPPS | Less common in SPPS |

Drug Development

Therapeutic Potential

Research indicates that compounds like (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid can be utilized to develop drugs targeting specific receptors or enzymes. For instance, derivatives of this compound have shown promise in inhibiting protein tyrosine phosphatases, which are implicated in various diseases, including cancer and diabetes .

Case Study: Protein Tyrosine Phosphatase Inhibition

A study demonstrated the synthesis of inhibitors based on this compound that effectively reduced the activity of protein tyrosine phosphatases, showcasing its potential as a lead compound in drug discovery . The ability to modify the side chains allows for fine-tuning the biological activity and selectivity of these inhibitors.

Bioconjugation Applications

Linkers for Biologics

The unique structure of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid makes it an excellent candidate for use as a linker in bioconjugation strategies. It can facilitate the attachment of drugs to antibodies or other biomolecules, enhancing the efficacy and specificity of therapeutic agents.

Research Applications

In Vitro Studies

This compound is also valuable in research settings for studying enzyme interactions and cellular mechanisms. Its derivatives can be employed in various assays to evaluate their biological effects on cellular pathways relevant to disease states.

Mechanism of Action

The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid involves the protection of the amino group through the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Positional Isomers: p-Tolyl vs. o-Tolyl

Key Differences :

Aromatic Ring Modifications

Functional Implications :

Stereochemical Variants

Stereochemical Impact :

- Enzymatic Recognition : Peptidases and receptors often exhibit stereoselectivity, necessitating enantiomerically pure building blocks .

- Crystallization : R- and S-enantiomers may crystallize in different space groups, affecting X-ray refinement protocols .

Functional Group Variations

Comparative Analysis :

- Thiol Group (): Enables site-specific conjugation (e.g., PEGylation) but requires handling under inert conditions to prevent oxidation.

Biological Activity

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid, commonly referred to as Fmoc-Tyr(tBu)-OH, is an amino acid derivative that has garnered attention in the field of peptide synthesis and medicinal chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

- Molecular Formula : C25H23NO4

- Molecular Weight : 401.454 g/mol

- CAS Number : 211637-74-0

The Fmoc group imparts certain physicochemical properties that influence the compound's solubility and reactivity, making it suitable for various synthetic applications.

Synthesis and Stability

The synthesis of Fmoc-Tyr(tBu)-OH typically involves the protection of the amino group with the Fmoc group, followed by coupling with p-tolylpropionic acid. The stability of the Fmoc group under various conditions is a significant advantage in peptide synthesis, allowing for efficient assembly of complex peptides without premature deprotection.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Common Applications |

|---|---|---|---|

| Fmoc | High | Basic (e.g., piperidine) | SPPS, peptide synthesis |

| Boc | Moderate | Acidic (e.g., TFA) | SPPS, peptide synthesis |

| Z | Low | Mild base | Limited applications |

The biological activity of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is primarily attributed to its role as a building block in peptide synthesis. Peptides synthesized using this compound can exhibit various biological activities depending on their sequence and structure. For example, peptides derived from this amino acid have shown potential in therapeutic applications such as:

- Antimicrobial Activity : Certain peptides exhibit inhibitory effects against bacterial growth.

- Anticancer Properties : Peptides designed from this structure have been evaluated for their ability to induce apoptosis in cancer cells.

Case Studies

-

Antimicrobial Peptide Development :

A study demonstrated that peptides synthesized with Fmoc-Tyr(tBu)-OH showed significant antimicrobial activity against Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis. -

Anticancer Peptide Evaluation :

Research conducted on peptides incorporating this amino acid revealed that specific sequences could effectively inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways.

Research Findings

Recent studies have highlighted the versatility of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid in various biological contexts:

- Peptide Stability : Research indicates that peptides containing Fmoc derivatives maintain structural integrity under physiological conditions longer than those with other protecting groups .

- Bioactivity Screening : High-throughput screening methods have identified several peptide candidates derived from this compound with promising bioactivity profiles against various disease models .

Q & A

Q. What is the role of the Fmoc group in the synthesis of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups (e.g., Boc) allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting the peptide backbone . Methodologically, Fmoc deprotection is monitored via UV spectroscopy (λ = 301 nm) or ninhydrin tests to ensure complete removal before subsequent coupling steps.

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

Chiral purity is preserved through enantiomerically pure starting materials (e.g., L- or D-amino acids) and controlled reaction conditions. For example, coupling reagents like HOBt/DIC or Oxyma Pure/DIC minimize racemization by activating carboxyl groups without inducing base-mediated epimerization . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column with hexane/isopropanol gradients) or 1H NMR analysis of diastereomeric derivatives confirms stereochemical fidelity .

Q. What solvents are optimal for dissolving this compound in SPPS?

The compound is insoluble in water but dissolves in polar aprotic solvents such as DMF, DMSO, or dichloromethane (DCM). Solubility challenges in aqueous buffers can be mitigated by adding chaotropic agents (e.g., 6 M guanidinium HCl) or organic modifiers (e.g., 10% acetonitrile) .

| Solvent | Solubility | Application |

|---|---|---|

| DMF | High | Coupling/deprotection |

| DCM | Moderate | Resin swelling |

| Water | Insoluble | Final cleavage |

Advanced Questions

Q. How can conflicting NMR and HPLC data be resolved during structural validation?

Discrepancies between NMR (e.g., unexpected splitting patterns) and HPLC purity (e.g., >99%) may arise from residual solvents, rotamers, or diastereomers. To resolve:

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify impurities.

- Use LC-MS to detect low-abundance contaminants with mass shifts.

- Recrystallize the compound using solvent pairs like DCM/hexane to remove non-polar impurities .

Q. What strategies optimize coupling efficiency for sterically hindered residues in peptide chains?

For bulky residues (e.g., p-tolyl-substituted analogs):

Q. How are computational methods applied to predict solubility or aggregation propensity?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model solute-solvent interactions. Key parameters:

- LogP : Predicts hydrophobicity (e.g., MarvinSketch calculates LogP = 3.2 for this compound).

- Hansen solubility parameters : Guide solvent selection for crystallization.

- Aggregation scores : Tools like AGGRESCAN identify β-sheet-prone regions in peptide sequences .

| Parameter | Value | Tool/Method |

|---|---|---|

| LogP | 3.2 | MarvinSketch |

| Polar surface area | 85 Ų | SwissADME |

| Aggregation propensity | High | AGGRESCAN |

Troubleshooting & Methodological Considerations

Q. Why does the compound exhibit low yield during Fmoc cleavage?

Incomplete cleavage may result from:

Q. How are enantiomeric impurities quantified when chiral columns are unavailable?

Derivatize the compound with a chiral auxiliary (e.g., Marfey’s reagent) and analyze via reverse-phase HPLC. Alternatively, use 19F NMR with a chiral shift reagent (e.g., Eu(hfc)3) to resolve enantiomers .

Research Applications

Q. What are the implications of the p-tolyl group in peptide drug design?

The p-tolyl moiety enhances hydrophobic interactions with target proteins (e.g., kinase active sites) and improves metabolic stability by resisting oxidative degradation. In SAR studies, its substitution with electron-withdrawing groups (e.g., -CF3) can modulate binding affinity .

Q. How is this compound used in fragment-based drug discovery (FBDD)?

As a building block for peptide-derived fragments, it enables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.